5-Ethylpyrimidin-2-amine
CAS No.: 39268-71-8
Cat. No.: VC2097355
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39268-71-8 |
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Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 5-ethylpyrimidin-2-amine |
Standard InChI | InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) |
Standard InChI Key | YCHYGGNTIXJETG-UHFFFAOYSA-N |
SMILES | CCC1=CN=C(N=C1)N |
Canonical SMILES | CCC1=CN=C(N=C1)N |
Introduction
Chemical Structure and Properties
5-Ethylpyrimidin-2-amine belongs to the class of substituted aminopyrimidines, specifically characterized by an ethyl group at position 5 of the pyrimidine ring and an amino group at position 2. The pyrimidine ring forms the foundation of this compound, providing a nitrogen-rich heterocyclic structure that serves as an essential scaffold in various bioactive molecules.
Structural Features
The compound consists of a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3, an amino group (-NH₂) at position 2, and an ethyl chain (-CH₂CH₃) at position 5. This arrangement creates a compound with the following key characteristics:
Property | Description |
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Molecular Formula | C₆H₉N₃ |
Molecular Weight | Approximately 123.16 g/mol |
Structure Type | Substituted pyrimidine |
Functional Groups | Primary amine, ethyl substituent |
Ring System | Six-membered heterocyclic aromatic ring |
Physical Properties
Like other substituted aminopyrimidines, 5-Ethylpyrimidin-2-amine likely exhibits properties including:
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Crystalline solid appearance at room temperature
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Basic character due to the presence of amino and ring nitrogen atoms
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Moderate solubility in polar organic solvents
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Hydrogen bonding capability through the amino group
Synthetic Pathways
General Synthetic Approaches
The synthesis of 5-Ethylpyrimidin-2-amine can be approached through several strategies similar to those used for related pyrimidine derivatives. Based on established pyrimidine chemistry, potential synthetic routes include:
Condensation Approach
A modified condensation reaction using ethyl-substituted malonic acid diesters with guanidine represents a viable synthetic pathway, similar to methods described for related compounds . This approach involves:
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Preparation of ethyl-substituted malonic acid diester
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Condensation with guanidine in the presence of a strong base (sodium ethoxide)
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Cyclization to form the pyrimidine ring
Transformation from Other Pyrimidines
Another approach involves the transformation of other pyrimidine derivatives, such as converting 2-amino-4,6-dihydroxypyrimidines to the target compound through selective functionalization and substitution reactions .
Optimized Synthetic Procedure
Drawing from the methodology developed for similar compounds, an optimized synthetic procedure might involve:
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Preparation of ethyl-substituted malonic acid diester
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Condensation with guanidine in excess sodium ethoxide
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Possible intermediate formation of 5-ethyl-2-amino-4,6-dihydroxypyrimidine
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Transformation to the target compound through appropriate functional group conversions
The synthetic challenges primarily involve controlling regioselectivity during substitution reactions and optimizing reaction conditions to improve yields.
Biological Activity
Enzyme Inhibition
The compound may function as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism or other biological pathways. The 2-amino group could serve as a hydrogen bond donor/acceptor in enzyme active sites .
Receptor Interactions
The planar pyrimidine ring with its ethyl substituent might facilitate binding to specific receptors, potentially modulating their activity and influencing downstream signaling pathways.
Immunomodulatory Activity
Studies on related 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated significant inhibition of nitric oxide (NO) production in immune cells . By extension, 5-Ethylpyrimidin-2-amine might possess similar immunomodulatory properties.
Compound Type | Concentration Range for Activity | Effect on NO Production |
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5-substituted 2-amino-4,6-dichloropyrimidines | 2.5-50 μM | ≥ 55% suppression at 50 μM |
5-Ethylpyrimidin-2-amine (projected) | Unknown (estimated 5-50 μM) | Potential dose-dependent inhibition |
Structure-Activity Relationship
Research on related compounds indicates that the substituent at position 5 of the pyrimidine ring significantly influences biological activity . The ethyl group in 5-Ethylpyrimidin-2-amine likely contributes to its:
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Lipophilicity, affecting membrane permeability
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Steric properties, influencing target binding
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Electronic effects on the heterocyclic ring system
The length and nature of the alkyl chain at position 5 appear to correlate with biological activity in similar compounds, with optimal activity observed for specific substituents based on their size and electronic properties .
Computational Analysis and Structure-Based Design
Molecular Modeling
Computational modeling of 5-Ethylpyrimidin-2-amine can provide insights into its:
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Molecular electrostatic potential
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Preferred conformations
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Binding modes with potential biological targets
These computational approaches can guide structure-based drug design efforts when using this compound as a scaffold.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies incorporating 5-Ethylpyrimidin-2-amine and related compounds could help establish:
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The optimal size for substituents at position 5
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The importance of the amino group at position 2
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Other structural requirements for specific biological activities
Comparison with Related Compounds
Comparison with Other 5-Substituted Pyrimidines
The table below compares 5-Ethylpyrimidin-2-amine with other related compounds:
Structure-Property Relationships
Research suggests that for this class of compounds:
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The nature of the C-5 substituent significantly impacts biological activity
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Smaller substitutions (like fluoro) often show enhanced potency
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The presence of the amino group at position 2 appears essential for biological activity
Pharmacophore Features
The key pharmacophore features of 5-Ethylpyrimidin-2-amine likely include:
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The pyrimidine ring nitrogen atoms (H-bond acceptors)
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The amino group at position 2 (H-bond donor/acceptor)
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The ethyl chain at position 5 (hydrophobic interaction)
Analytical Characterization
Spectroscopic Properties
For comprehensive characterization, 5-Ethylpyrimidin-2-amine would typically be analyzed using:
Nuclear Magnetic Resonance (NMR)
Expected key signals in ¹H-NMR would include:
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Aromatic protons of the pyrimidine ring
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-NH₂ protons (typically a broad singlet)
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Ethyl group signals (quartet for -CH₂- and triplet for -CH₃)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (approximately 123.16 g/mol) and provide fragmentation patterns characteristic of substituted pyrimidines.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) represent effective methods for analyzing the purity and identity of 5-Ethylpyrimidin-2-amine.
Future Research Directions
Synthetic Optimization
Future research could focus on developing more efficient synthetic routes for 5-Ethylpyrimidin-2-amine, including:
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Green chemistry approaches with reduced environmental impact
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One-pot synthesis methods to improve efficiency
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Catalytic processes for enhanced selectivity
Biological Evaluation
Comprehensive biological evaluation should include:
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Detailed assessment of anti-inflammatory activity
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Evaluation of potential antimicrobial properties
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Investigation of other biological targets
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In vivo studies to determine pharmacokinetic properties
Structural Modifications
Structure-activity relationship studies could guide the development of more potent derivatives through:
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Modification of the ethyl chain length and branching
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Introduction of additional functional groups
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Exploration of bioisosteric replacements for the amino group
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